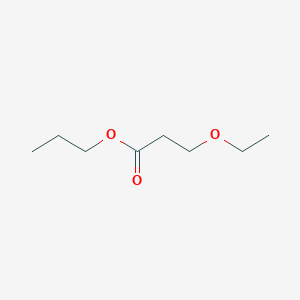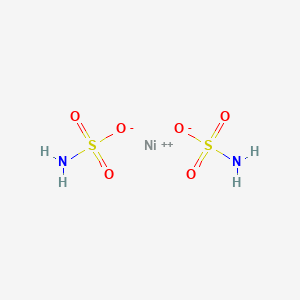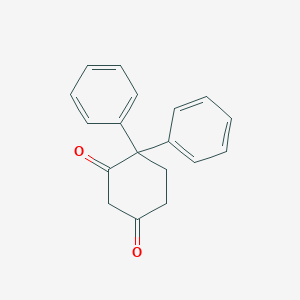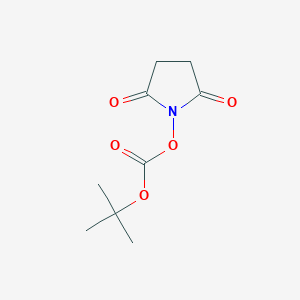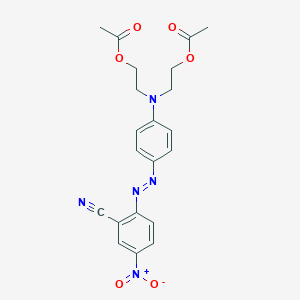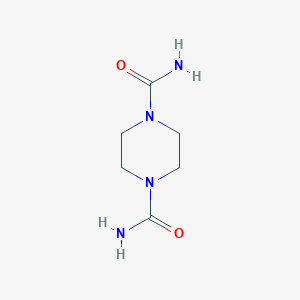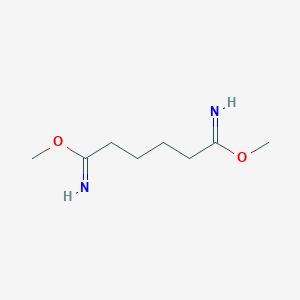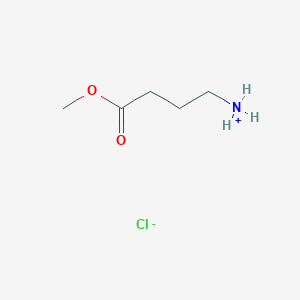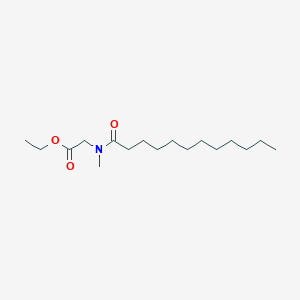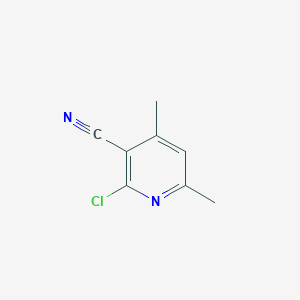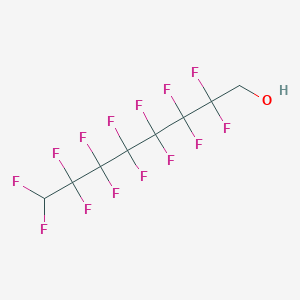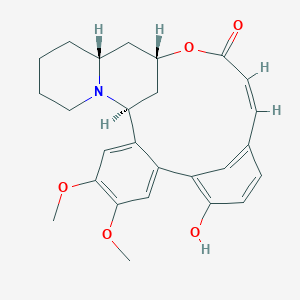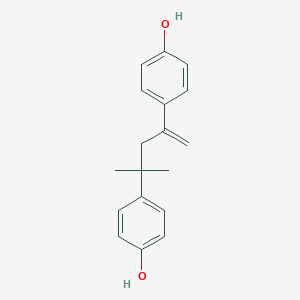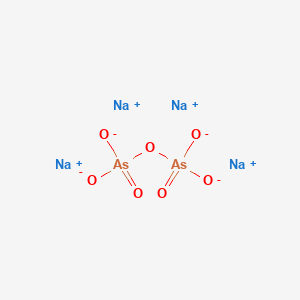
Sodium diarsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diarsenate is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a variety of applications in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
Sodium diarsenate has a variety of applications in scientific research. It is commonly used as a reagent in biochemical assays for the detection of phosphates and other anions. It is also used as a source of arsenic in studies of arsenic metabolism and toxicity. Additionally, sodium diarsenate has been used in studies of the structure and function of enzymes that utilize arsenate as a substrate.
Mécanisme D'action
Sodium diarsenate is thought to act as a competitive inhibitor of enzymes that utilize phosphate as a substrate. It is believed to bind to the active site of these enzymes, preventing the binding of phosphate and inhibiting their activity. Additionally, sodium diarsenate can be metabolized to arsenate, which can then interfere with cellular processes that require phosphate.
Effets Biochimiques Et Physiologiques
Sodium diarsenate has a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, it can interfere with cellular processes that require phosphate, such as energy production and DNA synthesis. Sodium diarsenate has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium diarsenate in lab experiments is its high solubility in water, which makes it easy to prepare solutions for use in assays. Additionally, it is relatively inexpensive and widely available. However, sodium diarsenate is toxic and must be handled with care. It can also interfere with cellular processes that require phosphate, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on sodium diarsenate. One area of interest is the development of new assays for the detection of phosphates and other anions. Additionally, there is ongoing research into the mechanisms of arsenic toxicity and metabolism, which may lead to new insights into the effects of sodium diarsenate on cellular processes. Finally, there is interest in exploring the potential use of sodium diarsenate as a therapeutic agent for the treatment of diseases such as cancer and parasitic infections.
Conclusion:
In conclusion, sodium diarsenate is a chemical compound with a variety of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its toxic nature, sodium diarsenate has proven to be a valuable tool for studying cellular processes and may have potential therapeutic applications in the future.
Méthodes De Synthèse
Sodium diarsenate can be synthesized by the reaction of arsenic acid with sodium hydroxide. The reaction produces sodium arsenate, which can then be further reacted with sodium dihydrogen phosphate to produce sodium diarsenate. The synthesis process requires careful handling due to the toxic nature of arsenic compounds.
Propriétés
Numéro CAS |
13464-42-1 |
|---|---|
Nom du produit |
Sodium diarsenate |
Formule moléculaire |
As2Na4O7 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
tetrasodium;arsonatooxy-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/As2H4O7.4Na/c3-1(4,5)9-2(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
Clé InChI |
RWCQXXWSKJVLJA-UHFFFAOYSA-J |
SMILES |
[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
13464-42-1 |
Numéros CAS associés |
7631-89-2 (Parent) |
Synonymes |
arsenic acid (H3AsO4), sodium salt (1:3) disodium arsenate disodium arsenate heptahydrate monosodium arsenate Na2HAsO4.7H2O sodium arsenate sodium arsenate, dibasic sodium diarsenate sodium O-arsenate sodium orthoarsenate Terro Ant Killer tetrasodium diarsenate trisodium arsenate trisodium arsenate anhydrous |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



